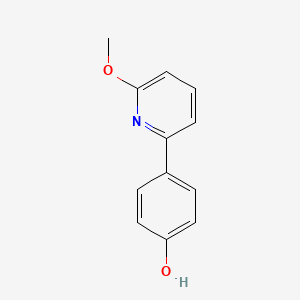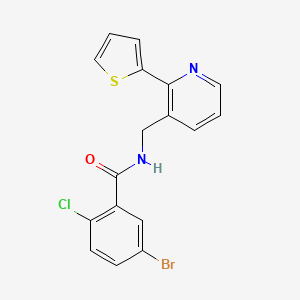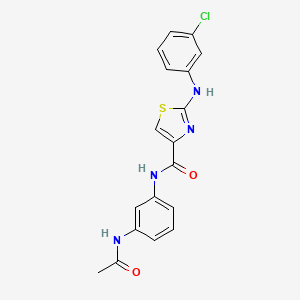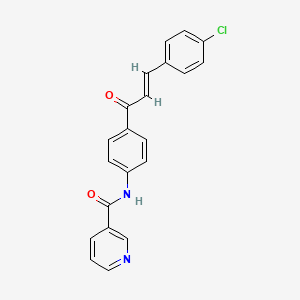
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Antibacterial Evaluation
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of finding effective antibacterial agents. The precursor used in these syntheses was ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, which was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was studied, leading to the formation of pyrazole and oxazole derivatives. The antibacterial activity of these compounds was tested, and eight of the newly synthesized compounds showed high activities .
Cross-Coupling of Sulfonamides
A cross-coupling reaction between 3-bromopyridine and various sulfonamides was catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, yielding N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This reaction was successful with a range of primary and secondary alkyl and aryl sulfonamides, producing good to excellent yields. The process was conducted in DMF at elevated temperatures over an extended period .
Catalyst-Controlled Divergence in Cycloisomerisation Reactions
The gold-catalyzed, divergent synthesis of 2-sulfonylmethyl pyrroles and dihydropyridines from N-propargyl-N-vinyl sulfonamides has been achieved. The choice of catalyst influenced the outcome of the cycloisomerisation reaction, with Echavarren's gold(I) catalyst favoring the formation of pyrrole derivatives, while a combination of PPh3AuCl and AgSbF6 led to the production of dihydropyridines. The aza-enyne precursors were prepared through a base-mediated formal vinylic substitution reaction of 2-bromoallyl sulfones .
Molecular Structure Analysis
The molecular structure of a sulfonamide derivative, specifically 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, was analyzed. The dihedral angle between the pyridine rings was measured, and the crystal structure revealed that molecules are linked through N—H⋯N hydrogen bonds into zigzag chains. This provides insight into the potential intermolecular interactions that could influence the physical properties and reactivity of similar sulfonamide compounds .
Physical and Chemical Properties Analysis
A series of bis-sulfonamide arylethynyl receptors were synthesized, with pyridine, 2,2'-bipyridine, or thiophene as the core aryl group. The solid-state structures of these receptors were examined, revealing that the pyridine receptors could form dimers with small molecules such as water or halides, depending on the protonation state of the pyridine nitrogen atom. This study highlights the importance of the sulfonamide N-H hydrogen bonds in dimer formation and provides valuable information on the physical and chemical properties of these compounds .
Biological Activity and Theoretical Study
N-(2-pyridyl)-para-styrene sulfonamide (PSS) was synthesized and confirmed using spectroscopic methods. The biological activity of PSS was investigated against Staphylococcus aureus and Escherichia coli. Additionally, a theoretical study including MEP, HOMO/LUMO analysis, and molecular docking was reported, providing a comprehensive understanding of the compound's electronic properties and potential interactions with biological targets .
Antitumor Sulfonamides
Sulfonamide-focused libraries were evaluated for antitumor activity using cell-based screens and flow cytometric cell cycle analysis. Two compounds, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), were identified as potent cell cycle inhibitors and have progressed to clinical trials. High-density oligonucleotide microarray analysis was used to characterize these antitumor sulfonamides based on gene expression changes, providing insights into the pharmacophore structure and drug-sensitive cellular pathways .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research into novel heterocyclic compounds containing a sulfonamido moiety, such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide, has been aimed at developing potential antibacterial agents. The synthesis processes have led to the creation of pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. These compounds have shown significant antibacterial activity in evaluations, highlighting their potential as therapeutic agents in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Stereoselective Methods for Compound Elaboration
The exploration of selenocyclisations of homoallylic sulfonamides, including derivatives of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide, has opened up stereoselective methods for the elaboration of substituted pyrrolidines, pyrrolines, and their derivatives. These methods contribute to the synthesis of poly-hydroxylated pyrrolidines, offering insights into the development of novel compounds with potential pharmacological applications (Jones et al., 2006).
One-Pot Synthesis Techniques
One-pot synthesis techniques have been developed for the creation of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N-(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, leveraging N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. These techniques facilitate the efficient synthesis of target heterocyclic compounds, offering a streamlined approach to the development of new chemical entities with potential biological activities (Rozentsveig et al., 2013).
Antimicrobial Agents Design and Synthesis
The design and synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents have been a focus of recent research. These studies have led to the identification of compounds with significant antimicrobial activity, highlighting the potential of such chemical structures in the development of new antimicrobial therapies (El‐Sayed et al., 2017).
Novel Synthesis Methods for Aryl-Substituted Cyclic Amines
The synthesis of 2- and 3-aryl-substituted cyclic amines through the double reduction of bicyclic aromatic sulfonamides presents a novel method for the creation of compounds with potential pharmacological benefits. This method highlights the versatility of sulfonamide derivatives in the synthesis of new chemical entities (Evans et al., 2005).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(14-8-9-14,13-5-2-1-3-6-13)12-18-22(20,21)15-7-4-10-17-11-15/h1-7,10-11,14,18-19H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYHETXPPAKIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CN=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)



![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)